3-(3-Methylbenzoyl)-4-methylpyridine
Overview
Description
3-(3-Methylbenzoyl)-4-methylpyridine is a chemical compound that belongs to the class of organic compounds known as pyridines. Pyridines are heterocyclic aromatic compounds, similar to benzene but with one methine group replaced by a nitrogen atom. This compound is characterized by the presence of a 3-methylbenzoyl group attached to the 4-position of the pyridine ring.
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Acylation: One common method for synthesizing this compound involves the Friedel-Crafts acylation reaction. In this process, 4-methylpyridine is reacted with 3-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out in an anhydrous solvent like dichloromethane at a temperature of around 0°C to room temperature.
Direct Coupling: Another approach is the direct coupling of 3-methylbenzoic acid with 4-methylpyridine using coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This method is advantageous as it avoids the use of strong acids and can be performed under mild conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is typically carried out using continuous flow reactors to ensure consistent quality and yield. The choice of synthetic route depends on factors such as cost, availability of starting materials, and environmental considerations.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products. For example, oxidation with chromyl chloride (CrO2Cl2) can lead to the formation of the corresponding pyridine N-oxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to produce the corresponding reduced pyridine derivatives.
Substitution: Substitution reactions at the pyridine ring can be achieved using electrophilic or nucleophilic substitution methods. For instance, halogenation reactions with chlorine or bromine can introduce halogen atoms at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Chromyl chloride (CrO2Cl2), dichloromethane solvent, room temperature.
Reduction: Lithium aluminum hydride (LiAlH4), ether solvent, low temperature.
Substitution: Chlorine (Cl2) or bromine (Br2), acetic acid solvent, room temperature.
Major Products Formed:
Pyridine N-oxide: Resulting from oxidation reactions.
Reduced Pyridine Derivatives: Resulting from reduction reactions.
Halogenated Pyridines: Resulting from substitution reactions.
Scientific Research Applications
3-(3-Methylbenzoyl)-4-methylpyridine has various applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be employed in the study of biological systems, particularly in the development of new pharmaceuticals.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-(3-Methylbenzoyl)-4-methylpyridine exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
3-(3-Methylbenzoyl)-4-methylpyridine is similar to other pyridine derivatives, such as 3-(4-methylbenzoyl)-4-methylpyridine and 3-(2-methylbenzoyl)-4-methylpyridine. These compounds differ in the position of the methyl group on the benzoyl moiety, which can influence their chemical properties and biological activities. The uniqueness of this compound lies in its specific structural features and the resulting effects on its reactivity and applications.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research and industry. Its unique structure and reactivity make it a valuable tool for chemists and researchers alike. Further studies and applications of this compound are likely to expand its utility and contribute to advancements in multiple disciplines.
Properties
IUPAC Name |
(3-methylphenyl)-(4-methylpyridin-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-10-4-3-5-12(8-10)14(16)13-9-15-7-6-11(13)2/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMXXHJCGXQFJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=C(C=CN=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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